

Application Note: Western Blot Analysis of ER α Degradation by ER Degradar 10

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Compound of Interest

Compound Name: ER degrader 10

Cat. No.: B15543448

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Introduction

Estrogen Receptor Alpha (ER α) is a key driver in the majority of breast cancers, making it a critical therapeutic target. ER α is a ligand-activated transcription factor that, upon binding to estrogen, stimulates the transcription of genes involved in cell proliferation.[1] Selective Estrogen Receptor Degraders (SERDs) are a class of drugs that not only antagonize ER α but also induce its degradation.[2]

ER Degradar 10 is a potent, orally active, and selective ER α degrader. It functions as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to harness the cell's own ubiquitin-proteasome system to target and eliminate specific proteins.[3] **ER Degradar 10** is composed of a ligand that binds to ER α , a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This tripartite complex formation facilitates the ubiquitination of ER α , marking it for degradation by the 26S proteasome. This application note provides a detailed protocol for the analysis of ER α degradation using Western blotting following treatment with **ER Degradar 10**.

Data Presentation

The following tables summarize representative quantitative data for the degradation of ER α in MCF-7 cells treated with **ER Degradar 10**. The data is presented as the percentage of ER α protein remaining relative to a vehicle-treated control.

Table 1: Dose-Dependent Degradation of ER α by **ER Degrader 10** in MCF-7 Cells

ER Degrader 10 Conc. (nM)	Mean ER α Protein Level (% of Vehicle Control)	Standard Deviation
0 (Vehicle)	100	5.5
0.1	85	6.2
1	48	5.8
10	12	3.1
100	4	1.9
1000	3	1.5

Note: Data are representative based on the reported DC50 of 0.37-1.1 nM and typical degradation profiles of similar PROTAC ER α degraders.

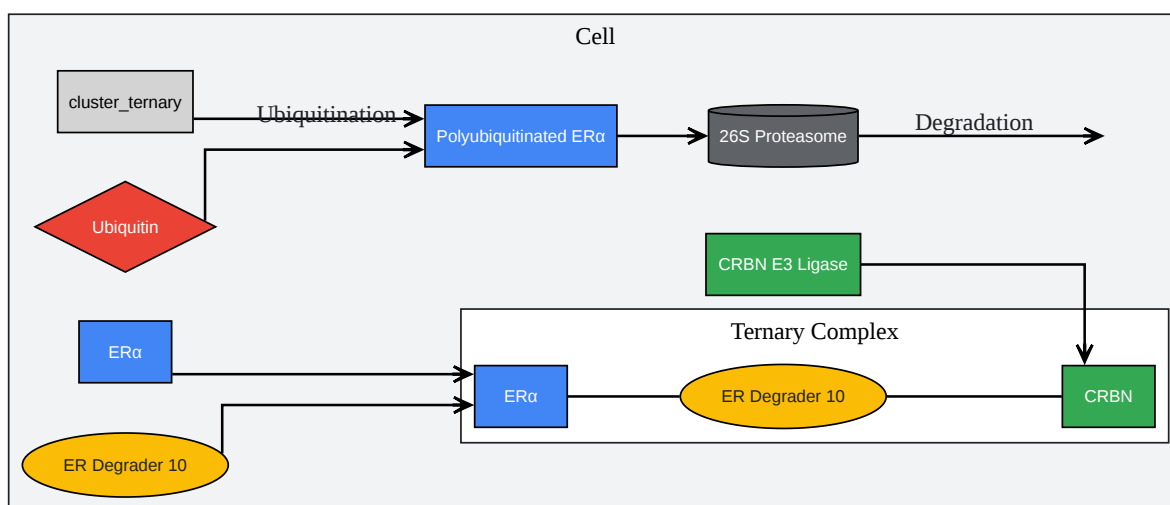
Table 2: Time-Course of ER α Degradation by 10 nM **ER Degrader 10** in MCF-7 Cells

Time (hours)	Mean ER α Protein Level (% of Vehicle Control)	Standard Deviation
0	100	6.1
2	75	5.3
4	45	4.9
8	20	3.7
16	8	2.5
24	5	2.1

Note: Data are representative and illustrate the kinetics of ER α degradation by a potent ER α degrader.

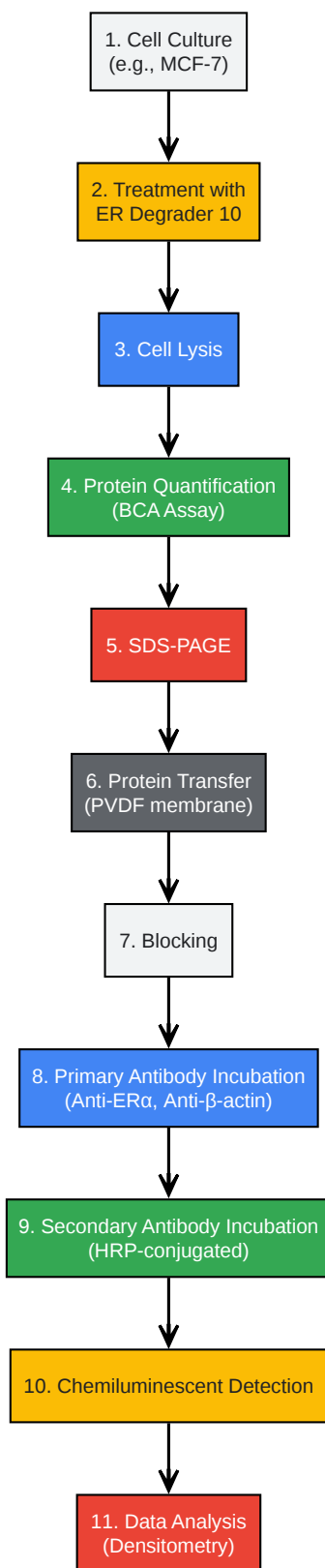
Mandatory Visualizations

The following diagrams illustrate the mechanism of action of **ER Degrader 10** and the experimental workflow for Western blot analysis of ER α degradation.



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Caption: Mechanism of action of **ER Degrader 10**.



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Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Cell Culture and Treatment

- Cell Line: MCF-7 (ER α -positive human breast cancer cell line).
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
- Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
- Seeding: Seed MCF-7 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
- Treatment:
 - Prepare a stock solution of **ER Degradar 10** (e.g., 10 mM in DMSO).
 - For dose-response experiments, treat the cells with increasing concentrations of **ER Degradar 10** (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a fixed time (e.g., 24 hours).
 - For time-course experiments, treat the cells with a fixed concentration of **ER Degradar 10** (e.g., 10 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).

Protein Extraction

- After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Add 100-200 μ L of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
- Incubate on ice for 15-30 minutes.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant (containing the protein) to a new tube.

Protein Quantification

- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
- Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

Western Blotting

- **Sample Preparation:** Mix the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
- **SDS-PAGE:** Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel at 120-150 V until the dye front reaches the bottom.
- **Protein Transfer:** Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100 V for 1-2 hours or using a semi-dry transfer system.
- **Blocking:** Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific for ERα (diluted in blocking buffer) overnight at 4°C with gentle agitation. Also, probe for a loading control protein such as β-actin or GAPDH on the same or a separate membrane.
- **Washing:** Wash the membrane three times for 5-10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
- **Washing:** Wash the membrane three times for 5-10 minutes each with TBST.
- **Detection:** Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Data Analysis

- Quantify the band intensities for ER α and the loading control (e.g., β -actin) using densitometry software (e.g., ImageJ).
- Normalize the ER α band intensity to the corresponding loading control band intensity for each sample.
- Express the normalized ER α levels in the treated samples as a percentage of the vehicle-treated control.

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